molecular formula C12H18ClNO B1433648 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 41566-67-0

6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B1433648
CAS RN: 41566-67-0
M. Wt: 227.73 g/mol
InChI Key: GYENFELWELQBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound . It is also known as Pinoline, a naturally occurring compound in the mammalian body which inhibits serotonin (5-hydroxytryptamine) uptake and monoamine oxidase-A activity .


Synthesis Analysis

The synthesis of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves several steps. 6-Methoxy-3,4-dihydro-2 (1 H)-naphthalenone was used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .


Molecular Structure Analysis

The molecular weight of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is 227.73 . The InChI code for this compound is 1S/C12H17NO.ClH/c1-13-12-5-3-4-9-8-10 (14-2)6-7-11 (9)12;/h6-8,12-13H,3-5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride include a molecular weight of 227.73 . It is a powder at room temperature .

Scientific Research Applications

Synthesis Techniques

  • An alternative and straightforward synthesis of dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound closely related to the specified chemical, was developed from 2-naphthoic acid in six steps with an overall yield of 27% (Öztaşkın, Göksu, & SeÇen, 2011).

Chemical Synthesis and Applications

  • Research on photoamination of styrene derivatives with ammonia includes the synthesis of 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes, demonstrating the versatility of these compounds in chemical synthesis (Yamashita et al., 1993).
  • Investigations into the structure and function of estrogens included the synthesis of compounds involving 6-methoxy-2-(p-methoxyphenyl)-1,2,3,4-tetrahydronaphthalene, highlighting the compound's relevance in studying hormone-related structures (Collins, Cullen, & Stone, 1988).

Crystallography and Molecular Structure

  • Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A were studied, indicating the importance of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in structural chemistry (Kaiser, Weil, Gärtner, & Enev, 2023).

Pharmaceutical and Medicinal Research

  • The synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate, using a derivative of 6-methoxy-1,2,3,4-tetrahydronaphthalene, contributed to the research on illudalanes, a class of compounds with potential pharmaceutical applications (Girija, Shanker, & Rao, 1991).

Safety And Hazards

The safety information for 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-13-12-5-3-4-9-8-10(14-2)6-7-11(9)12;/h6-8,12-13H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYENFELWELQBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=C1C=CC(=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS RN

41566-67-0
Record name 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 6
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.